

Greveichromenol: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: Greveichromenol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Greveichromenol is a naturally occurring chromone derivative that has been isolated from plant species belonging to the Rutaceae family. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Greveichromenol**, presenting key data in a structured format for researchers and drug development professionals. The document details the experimental protocols for its isolation and summarizes its known biological activities.

Discovery and Natural Occurrence

Greveichromenol was first discovered in 1971 by Dean and Robinson from the heartwood of *Cedrelopsis grevei* Baill., an endemic plant species from Madagascar.^{[1][2][3]} This initial study identified **Greveichromenol** as one of three new chromones isolated from this plant source.^{[1][2][3]}

Subsequently, in 2006, **Greveichromenol** was also isolated from the branches of *Harrisonia perforata* (Simaroubaceae) by Tuntiwachwuttikul and colleagues, alongside other known and new chromones.^{[4][5]}

Table 1: Natural Sources of **Greveichromenol**

Plant Species	Family	Part of Plant	Reference
Cedrelopsis grevei Baill.	Rutaceae	Heartwood	Dean & Robinson, 1971
Harrisonia perforata	Simaroubaceae	Branches	Tuntiwachwuttikul et al., 2006

Physicochemical Properties

Greveichromenol is a chromone with the chemical formula $C_{15}H_{14}O_5$ and a molecular weight of 274.27 g/mol . Its structure features a pyrano[3,2-g]chromen-6-one core with hydroxy, hydroxymethyl, and dimethyl substituents.

Table 2: Physicochemical and Spectroscopic Data of **Greveichromenol**

Property	Value	Reference
Molecular Formula	$C_{15}H_{14}O_5$	Tuntiwachwuttikul et al., 2006
Molecular Weight	274.27 g/mol	Tuntiwachwuttikul et al., 2006
1H -NMR ($CDCl_3$, 300 MHz) δ (ppm)	1.46 (6H, s, $(CH_3)_2$), 4.68 (2H, s, $-CH_2OH$), 5.60 (1H, d, $J=9.9$ Hz, H-3'), 6.18 (1H, s, H-8), 6.62 (1H, d, $J=9.9$ Hz, H-4'), 6.78 (1H, s, H-10), 12.94 (1H, s, 5-OH)	Tuntiwachwuttikul et al., 2006
^{13}C -NMR ($CDCl_3$, 75 MHz) δ (ppm)	28.2 ($(CH_3)_2$), 61.2 ($-CH_2OH$), 78.4 (C-2'), 102.7 (C-4a), 104.9 (C-10), 108.9 (C-8), 112.9 (C-6), 115.8 (C-3'), 126.3 (C-4'), 155.8 (C-5a), 157.6 (C-9a), 162.1 (C-5), 182.4 (C-4)	Tuntiwachwuttikul et al., 2006
Mass Spectrometry (EI-MS) m/z (%)	274 (M^+ , 45), 259 (100), 231 (15), 203 (10)	Tuntiwachwuttikul et al., 2006

Experimental Protocols

Isolation from *Cedrelopsis grevei* (Dean and Robinson, 1971)

A detailed experimental protocol from the original 1971 publication by Dean and Robinson was not available in the searched literature. The following is a generalized summary based on the abstract and related phytochemical studies of the era.

The heartwood of *Cedrelopsis grevei* was likely subjected to extraction with a non-polar solvent such as hexane or ether. The resulting crude extract would have then been fractionated using column chromatography over silica gel. Elution with solvent gradients of increasing polarity would have been employed to separate the different classes of compounds.

Greveichromenol, along with other chromones, would have been isolated from specific fractions and further purified by recrystallization.

Isolation from *Harrisonia perforata* (Tuntiwachwuttikul et al., 2006)

The following protocol is based on the methodology described by Tuntiwachwuttikul and colleagues.^[4]^[5]

- **Extraction:** The dried and ground branches of *Harrisonia perforata* (5.1 kg) were extracted with 95% ethanol at room temperature. The ethanolic extract was filtered and concentrated under reduced pressure to yield a dark brown viscous oil (186.3 g).^[5]
- **Solvent Partitioning:** The crude extract was partitioned between ethyl acetate (EtOAc) and water. The aqueous layer was further extracted with n-butanol (n-BuOH). This resulted in EtOAc-soluble (69.8 g), n-BuOH-soluble (25.7 g), and water-soluble (50.8 g) fractions.^[5]
- **Chromatographic Separation:** The EtOAc-soluble fraction (38.7 g) was subjected to flash column chromatography on silica gel 60 (230-400 mesh). The column was eluted with a gradient of hexane, hexane/EtOAc, EtOAc, and EtOAc/methanol (MeOH) to yield 16 fractions.^[5]
- **Purification:** **Greveichromenol** was isolated from one of the fractions and further purified by subsequent chromatographic techniques, such as preparative thin-layer chromatography

(TLC), to yield the pure compound.[5]

- Structure Elucidation: The structure of the isolated **Greveichromenol** was confirmed by spectroscopic methods, including ^1H -NMR, ^{13}C -NMR, and mass spectrometry, and by comparison with previously reported data.[4][5]

Biological Activity

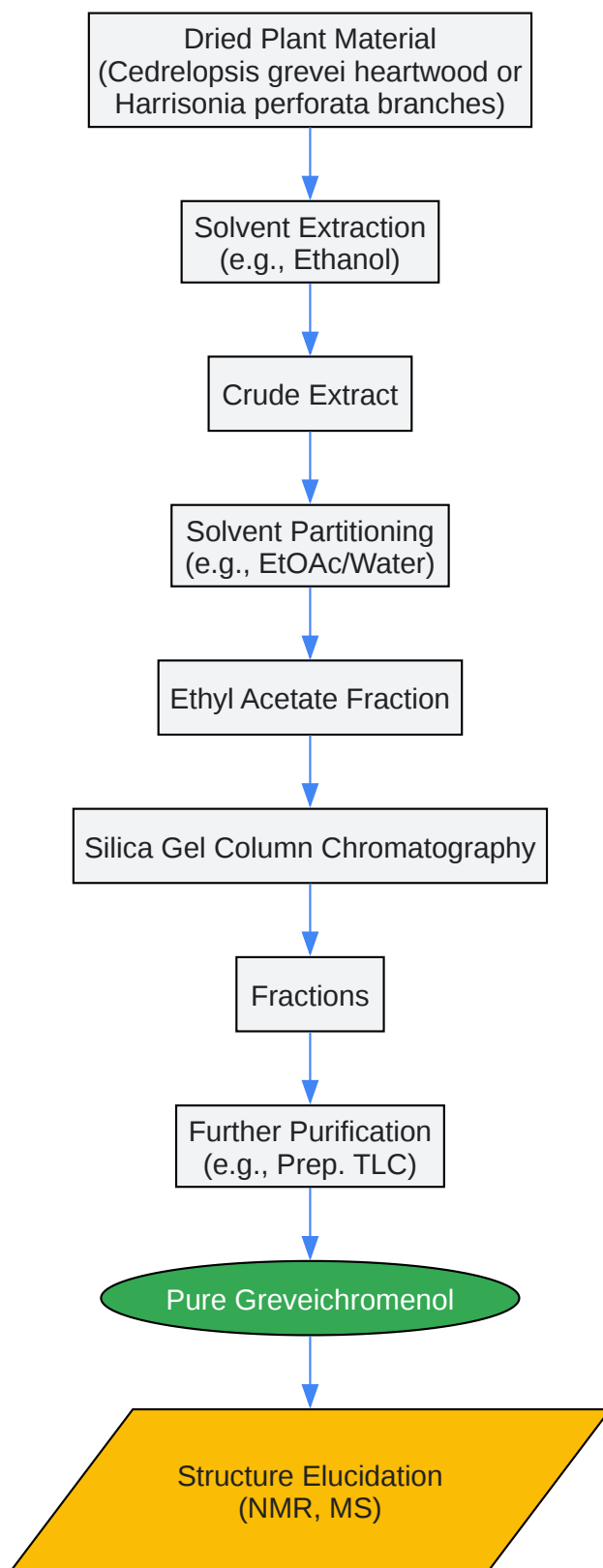
Greveichromenol has been evaluated for its biological activities, particularly its antimycobacterial and antiplasmodial properties.

Table 3: Biological Activity of **Greveichromenol**

Activity	Test Organism/Assay	Result	Reference
Antiplasmodial	Plasmodium falciparum (K1, multi-drug resistant strain)	$\text{IC}_{50} = 10.5 \mu\text{g/mL}$	Tuntiwachwuttikul et al., 2006
Antimycobacterial	Mycobacterium tuberculosis H37Ra	Inactive	Tuntiwachwuttikul et al., 2006

The antiplasmodial activity of **Greveichromenol** against a multi-drug resistant strain of *P. falciparum* suggests its potential as a lead compound for the development of new antimalarial agents. Further studies are warranted to elucidate its mechanism of action and to evaluate its efficacy and safety in vivo.

Visualizations



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Caption: General workflow for the isolation and characterization of **Greveichromenol**.

Conclusion

Greveichromenol, a chromone first identified in *Cedrelopsis grevei* and later in *Harrisonia perforata*, has demonstrated noteworthy antiplasmodial activity. This technical guide has consolidated the available information on its discovery, isolation protocols, and biological evaluation. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

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